molecular formula C18H18N2O5 B11202604 Methyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate

Methyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11202604
M. Wt: 342.3 g/mol
InChI Key: SWRAHRKRUVDNCG-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate is a complex organic compound that belongs to the class of quinolone derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate typically involves the condensation of 4-hydroxy-2-quinolone with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various quinolone and hydroquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making the compound effective against bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of quinolone and benzoate moieties allows for a broader range of interactions with biological targets, making it a versatile compound in pharmaceutical research .

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

methyl 4-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H18N2O5/c1-25-18(24)10-6-8-11(9-7-10)19-16(22)14-15(21)12-4-2-3-5-13(12)20-17(14)23/h6-9H,2-5H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

SWRAHRKRUVDNCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCCC3)NC2=O)O

Origin of Product

United States

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